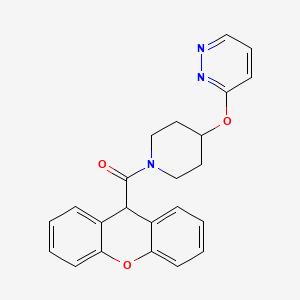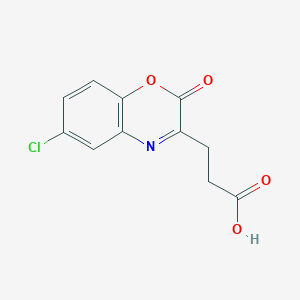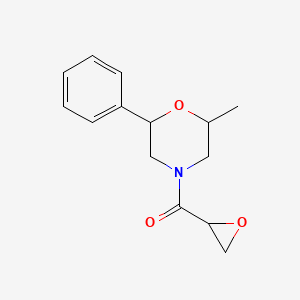
(4-(pyridazin-3-yloxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(pyridazin-3-yloxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone, also known as Xanpyridone, is a novel small molecule inhibitor that has shown promising results in scientific research. It belongs to the class of pyridazinyl-piperidine derivatives, which have been extensively studied for their potential therapeutic applications.
Wirkmechanismus
The mechanism of action of (4-(pyridazin-3-yloxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone involves the inhibition of specific enzymes and signaling pathways that are involved in cell proliferation and survival. It has been shown to inhibit the activity of protein kinase B (AKT) and glycogen synthase kinase 3 beta (GSK3β), which are known to play a critical role in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on various biochemical and physiological processes in the body. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, inhibiting cell proliferation, and reducing the expression of specific genes involved in cancer cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of (4-(pyridazin-3-yloxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone is its high potency and selectivity towards specific enzymes and signaling pathways, which makes it an ideal candidate for drug development. However, one of the limitations of this compound is its limited solubility in water, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the scientific research of (4-(pyridazin-3-yloxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone. One potential direction is the development of this compound-based drugs for the treatment of cancer and other diseases. Another potential direction is the study of this compound’s mechanism of action and its impact on various biochemical and physiological processes in the body. Additionally, further research is needed to explore the potential side effects and toxicity of this compound in humans.
Synthesemethoden
The synthesis of (4-(pyridazin-3-yloxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone involves a multi-step process that includes the reaction of 3-chloropyridazine with 1-piperidinylmethylamine, followed by the reaction with 9H-xanthene-9-carbaldehyde. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
(4-(pyridazin-3-yloxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways involved in cell proliferation and survival.
Eigenschaften
IUPAC Name |
(4-pyridazin-3-yloxypiperidin-1-yl)-(9H-xanthen-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c27-23(26-14-11-16(12-15-26)28-21-10-5-13-24-25-21)22-17-6-1-3-8-19(17)29-20-9-4-2-7-18(20)22/h1-10,13,16,22H,11-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVFCAJEHDMDMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CC=C2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(E)-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)amino]urea](/img/structure/B2791553.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2791554.png)

![2-Benzyl-6-(furan-2-ylmethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)


![2-[(2-chlorobenzyl)sulfonyl]-N-(2-chlorophenyl)acetamide](/img/structure/B2791564.png)
![ethyl 4-(2-(1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)ethyl)piperazine-1-carboxylate](/img/structure/B2791565.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1,3-benzothiazole-2-carboxamide](/img/structure/B2791567.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2791568.png)

![2-[4-(benzyloxy)-2-chlorobenzoyl]-N-ethyl-1-hydrazinecarbothioamide](/img/structure/B2791570.png)
![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2791571.png)
![12-Chloro-7,8,11-triazatricyclo[6.4.0.0(2),]dodeca-1,6,9,11-tetraene](/img/structure/B2791575.png)